5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine
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Overview
Description
Compound 14, identified by the PubMed ID 34333981, is a synthetic organic molecule. It has been recognized as an inhibitor of several understudied kinases, including microtubule affinity regulating kinases 1, 3, and 4, mitogen-activated protein kinase kinase kinase 9, and NUAK family kinase 1 . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 14 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrimidine core.
Substitution Reactions: Subsequent substitution reactions introduce the cyclopropyl, imidazolyl, and morpholinyl groups onto the pyrimidine ring.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of compound 14 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Compound 14 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert compound 14 into its reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a tool compound for studying kinase inhibition and related biochemical pathways.
Biology: It is used in cellular studies to investigate the role of specific kinases in cell signaling and regulation.
Industry: It is utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Compound 14 exerts its effects by inhibiting specific kinases, including microtubule affinity regulating kinases 1, 3, and 4, mitogen-activated protein kinase kinase kinase 9, and NUAK family kinase 1 . These kinases play crucial roles in various cellular processes, such as cell division, signaling, and metabolism. By inhibiting these kinases, compound 14 disrupts their normal functions, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Compound 13: Another kinase inhibitor with a similar pyrimidine core structure.
Compound 15: A related molecule with modifications in the substituent groups, leading to different kinase selectivity.
Uniqueness
Compound 14 is unique due to its specific combination of substituent groups, which confer its distinct kinase inhibition profile. Its ability to inhibit multiple kinases simultaneously makes it a valuable tool for studying complex biochemical pathways and developing new therapeutic strategies.
Properties
Molecular Formula |
C23H29N7O |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H29N7O/c1-2-17(15-30-8-10-31-11-9-30)12-19(3-1)28-23-26-14-21(18-4-5-18)22(29-23)25-7-6-20-13-24-16-27-20/h1-3,12-14,16,18H,4-11,15H2,(H,24,27)(H2,25,26,28,29) |
InChI Key |
HZHDCONQUBRRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(N=C2NCCC3=CN=CN3)NC4=CC=CC(=C4)CN5CCOCC5 |
Origin of Product |
United States |
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